molecular formula C15H20O4 B14329456 2-(Phenoxymethyl)-1,4,6-trioxaspiro[4.6]undecane CAS No. 100234-38-6

2-(Phenoxymethyl)-1,4,6-trioxaspiro[4.6]undecane

Cat. No.: B14329456
CAS No.: 100234-38-6
M. Wt: 264.32 g/mol
InChI Key: ULKFBMHAPLTVLO-UHFFFAOYSA-N
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Description

2-(Phenoxymethyl)-1,4,6-trioxaspiro[46]undecane is a spiro compound characterized by a unique structure that includes a spiro junction connecting two rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenoxymethyl)-1,4,6-trioxaspiro[4.6]undecane typically involves the reaction of phenoxymethyl chloride with a suitable precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the spiro compound. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Phenoxymethyl)-1,4,6-trioxaspiro[4.6]undecane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Substitution: The phenoxymethyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of ethers or other substituted derivatives.

Scientific Research Applications

2-(Phenoxymethyl)-1,4,6-trioxaspiro[4.6]undecane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Phenoxymethyl)-1,4,6-trioxaspiro[4.6]undecane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxane: Shares a similar ring structure but lacks the spiro junction.

    1,3-Dithiane: Contains sulfur atoms in the ring, offering different chemical properties.

    1,3-Oxathiane: Combines oxygen and sulfur in the ring, providing unique reactivity.

Uniqueness

2-(Phenoxymethyl)-1,4,6-trioxaspiro[46]undecane is unique due to its spiro junction, which imparts distinct chemical and physical properties

Properties

CAS No.

100234-38-6

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

3-(phenoxymethyl)-1,4,11-trioxaspiro[4.6]undecane

InChI

InChI=1S/C15H20O4/c1-3-7-13(8-4-1)16-11-14-12-18-15(19-14)9-5-2-6-10-17-15/h1,3-4,7-8,14H,2,5-6,9-12H2

InChI Key

ULKFBMHAPLTVLO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(OCC1)OCC(O2)COC3=CC=CC=C3

Origin of Product

United States

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